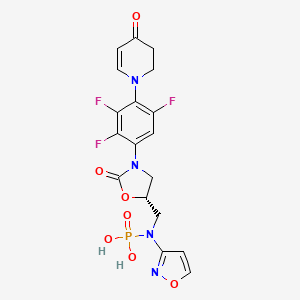
Contezolid phosphoramidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Contezolid phosphoramidic acid is a derivative of contezolid, an oxazolidinone antibacterial agent. Contezolid is known for its efficacy against multidrug-resistant Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . This compound is being explored for its potential to enhance the solubility and bioavailability of contezolid, making it a promising candidate for further pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of contezolid phosphoramidic acid involves the reaction of contezolid with phosphoramidic acid derivatives under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine to facilitate the formation of the phosphoramidic acid ester.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Contezolid phosphoramidic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to release contezolid and phosphoric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability under oxidative and reductive conditions is an area of ongoing research.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions with pH adjustments.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Contezolid and phosphoric acid.
Oxidation and Reduction: The products depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Contezolid phosphoramidic acid has several scientific research applications:
Chemistry: Used as a model compound to study the stability and reactivity of phosphoramidic acid derivatives.
Biology: Investigated for its potential to enhance the delivery and efficacy of contezolid in biological systems.
Medicine: Explored as a prodrug to improve the pharmacokinetic properties of contezolid, making it more effective against resistant bacterial infections.
Wirkmechanismus
The mechanism of action of contezolid phosphoramidic acid involves its conversion to contezolid in vivo. Contezolid inhibits bacterial growth by preventing the formation of the functional 70S initiation complex required for bacterial protein synthesis . This action targets the ribosomal RNA, disrupting the translation process and effectively inhibiting bacterial proliferation.
Vergleich Mit ähnlichen Verbindungen
Uniqueness of Contezolid Phosphoramidic Acid: this compound stands out due to its potential to enhance the solubility and bioavailability of contezolid, making it a promising candidate for overcoming the limitations of existing oxazolidinone antibiotics. Its unique structure allows for better pharmacokinetic properties and reduced side effects, making it a valuable addition to the arsenal against multidrug-resistant bacterial infections.
Eigenschaften
Molekularformel |
C18H16F3N4O7P |
|---|---|
Molekulargewicht |
488.3 g/mol |
IUPAC-Name |
[1,2-oxazol-3-yl-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]phosphonic acid |
InChI |
InChI=1S/C18H16F3N4O7P/c19-12-7-13(15(20)16(21)17(12)23-4-1-10(26)2-5-23)24-8-11(32-18(24)27)9-25(33(28,29)30)14-3-6-31-22-14/h1,3-4,6-7,11H,2,5,8-9H2,(H2,28,29,30)/t11-/m1/s1 |
InChI-Schlüssel |
RIAVILIFLLSVNO-LLVKDONJSA-N |
Isomerische SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CN(C4=NOC=C4)P(=O)(O)O)F |
Kanonische SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CN(C4=NOC=C4)P(=O)(O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















